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Compound of Interest

Compound Name: Amlodipine Maleate

Cat. No.: B1667248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of Amlodipine Maleate, a widely used calcium channel blocker for the

treatment of hypertension and angina.[1] This document details the application of Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in

elucidating the structure and purity of this active pharmaceutical ingredient (API). The

information presented herein is intended to support research, development, and quality control

activities.

Chemical Structure
Amlodipine Maleate is the maleate salt of amlodipine.[2] The chemical structure consists of

the amlodipine base, a dihydropyridine derivative, and maleic acid.

Molecular Formula: C₂₄H₂₉ClN₂O₉[2][3] Molecular Weight: 524.95 g/mol [2]

Spectroscopic Data
The following sections summarize the key spectroscopic data for Amlodipine Maleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

Amlodipine Maleate. Both ¹H and ¹³C NMR provide detailed information about the chemical
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environment of the individual atoms.

Table 1: ¹H NMR Spectroscopic Data for Amlodipine Maleate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.1-7.4 m 4H
Aromatic protons

(chlorophenyl group)

6.25 s 2H
Olefinic protons

(maleate)

5.35 s 1H
C4-H (dihydropyridine

ring)

4.70 s 2H
-OCH₂- (aminoethoxy

side chain)

4.0-4.2 q 2H
-OCH₂CH₃ (ethyl

ester)

3.5-3.8 m 4H

-CH₂-N and -CH₂-O

(aminoethoxy side

chain)

3.55 s 3H -OCH₃ (methyl ester)

2.30 s 3H
C6-CH₃

(dihydropyridine ring)

1.15 t 3H
-OCH₂CH₃ (ethyl

ester)

Note: Data synthesized from available literature. Chemical shifts may vary slightly depending

on the solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data for Amlodipine Maleate
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Chemical Shift (δ) ppm Assignment

167.9 C=O (ethyl ester)

167.2 C=O (maleate)

165.8 C=O (methyl ester)

147.8 C2 (dihydropyridine ring)

145.2 C6 (dihydropyridine ring)

134.5 C1' (chlorophenyl group)

132.8 C=C (maleate)

130.9 Aromatic C-H

128.8 Aromatic C-H

128.5 Aromatic C-Cl

126.5 Aromatic C-H

104.5 C3 (dihydropyridine ring)

101.2 C5 (dihydropyridine ring)

68.1 -OCH₂- (aminoethoxy side chain)

60.1 -OCH₂CH₃ (ethyl ester)

50.9 -OCH₃ (methyl ester)

40.8 -CH₂-N (aminoethoxy side chain)

39.7 C4 (dihydropyridine ring)

19.5 C6-CH₃ (dihydropyridine ring)

14.5 -OCH₂CH₃ (ethyl ester)

Note: Data synthesized from available literature for amlodipine and its salts. Chemical shifts are

approximate and may vary.
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Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the Amlodipine
Maleate molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for Amlodipine Maleate

Wavenumber (cm⁻¹) Intensity Assignment

3300-3400 Strong, Broad N-H stretching (primary amine)

3100-3200 Medium
N-H stretching (dihydropyridine

ring)

2900-3000 Medium
C-H stretching (aliphatic and

aromatic)

1676 Strong
C=O stretching (ester

carbonyl)

1614-1675 Strong
C=O stretching (ester

carbonyls)

1600 Medium
C=C stretching (aromatic and

dihydropyridine rings)

1432 Medium C=C stretching

1267 Strong C-O stretching (ester)

1100-1200 Strong C-N stretching

Note: Peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Amlodipine Maleate, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for Amlodipine
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m/z Interpretation

409.17 [M+H]⁺ (protonated amlodipine base)

294.09 Fragment ion

238.19 Fragment ion (base peak)

Note: Amlodipine Maleate will typically show the molecular ion for the amlodipine base in

positive ion mode ESI-MS, as the maleic acid is lost.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Amlodipine Maleate.

Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of Amlodipine Maleate in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

A longer acquisition time and a higher number of scans will be necessary compared to ¹H

NMR due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the chemical shift scale using the residual

solvent peak as a reference.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Amlodipine Maleate.

Methodology (ATR-FTIR):

Sample Preparation: Place a small amount of Amlodipine Maleate powder directly onto the

ATR crystal.

Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance

(ATR) accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the sample.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Amlodipine.

Methodology (LC-MS):
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Sample Preparation: Prepare a dilute solution of Amlodipine Maleate (e.g., 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile/water mixture.

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system,

typically with an Electrospray Ionization (ESI) source.

Chromatographic Separation (Optional but Recommended):

Inject the sample onto an appropriate HPLC column (e.g., C18) to separate the analyte

from any impurities before it enters the mass spectrometer.

Use a mobile phase such as a mixture of acetonitrile and an aqueous buffer (e.g.,

ammonium acetate or formic acid).

Mass Spectrometric Analysis:

Operate the ESI source in positive ion mode.

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-600) to detect the

protonated molecular ion [M+H]⁺.

Perform tandem MS (MS/MS) experiments to induce fragmentation and characterize the

resulting product ions. The transitions m/z 409.17 > 238.19 and 409.17 > 294.09 are

commonly monitored for amlodipine.

Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic

fragment ions.

Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of

Amlodipine Maleate.
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Caption: General workflow for the spectroscopic characterization of Amlodipine Maleate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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